molecular formula C8H8BrIO2 B13921937 1-Bromo-2-iodo-3-(methoxymethoxy)benzene

1-Bromo-2-iodo-3-(methoxymethoxy)benzene

Cat. No.: B13921937
M. Wt: 342.96 g/mol
InChI Key: UGGRNMDFRRBDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-iodo-3-(methoxymethoxy)benzene is a halogenated aromatic compound with the molecular formula C₈H₇BrIO₃ (inferred from substituent analysis). It features a benzene ring substituted with bromine (position 1), iodine (position 2), and a methoxymethoxy group (-OCH₂OCH₃, position 3). The methoxymethoxy group acts as a protecting moiety for hydroxyl groups, enabling selective deprotection under acidic conditions . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where the iodine atom’s high reactivity facilitates bond formation . Its discontinued commercial status (as noted in catalogs) suggests specialized applications or challenges in large-scale synthesis .

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

1-bromo-2-iodo-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8BrIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3

InChI Key

UGGRNMDFRRBDIV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination and iodination of a benzene derivative. The methoxymethoxy group is typically introduced via a methoxymethylation reaction. The general synthetic route involves:

Industrial Production Methods: While specific industrial production methods for 1-Bromo-2-iodo-3-(methoxymethoxy)benzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic substitution reaction with a thiol can replace the bromine atom with a thiol group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products:

  • Substituted benzene derivatives with various functional groups replacing the halogens.
  • Quinones or dehalogenated products from oxidation or reduction reactions.
  • Coupled products from cross-coupling reactions.

Scientific Research Applications

1-Bromo-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound acts as a substrate in nucleophilic substitution, oxidation, reduction, and coupling reactions. The molecular targets and pathways involved include:

    Nucleophilic Substitution: The halogen atoms (bromine and iodine) act as leaving groups, allowing nucleophiles to attack the benzene ring.

    Oxidation and Reduction: The compound undergoes electron transfer processes, leading to the formation of oxidized or reduced products.

    Coupling Reactions: The halogen atoms participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared to analogs below, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Reactivity/Applications Reference
1-Bromo-2-iodo-3-(methoxymethoxy)benzene C₈H₇BrIO₃ Br (1), I (2), -OCH₂OCH₃ (3) Cross-coupling reactions; protecting group chemistry
1-Bromo-3-chloro-2-methoxybenzene C₇H₆BrClO Br (1), Cl (3), -OCH₃ (2) Electrophilic substitution; agrochemical intermediates
1-Bromo-5-chloro-2-iodo-3-methoxybenzene C₇H₅BrClIO Br (1), I (2), Cl (5), -OCH₃ (3) Multi-halogenated synthon for drug design
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene C₇H₃BrF₃IO Br (1), I (2), -OCF₃ (3) Electron-deficient aromatic systems; fluorinated drug candidates
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ Br (4), -OCH₃ (2), -OCH₂OCH₃ (1) Regioselective functionalization; polymer precursors

Key Analysis

Substituent Electronic Effects :

  • The methoxymethoxy group (-OCH₂OCH₃) in the target compound is less electron-withdrawing than the trifluoromethoxy group (-OCF₃) in ’s analog, making the former more amenable to nucleophilic aromatic substitution .
  • Iodine (position 2) enhances reactivity in cross-coupling reactions compared to bromine-only analogs (e.g., 1-bromo-3-chloro-2-methoxybenzene), as seen in ’s Grignard reactions .

Steric and Positional Effects :

  • Ortho-substituted halogens (Br and I in positions 1 and 2) create steric hindrance, limiting access to the aromatic ring in electrophilic reactions. This contrasts with para-substituted analogs (e.g., 4-bromo-1-methoxybenzene in ), which exhibit higher regioselectivity .
  • The methoxymethoxy group at position 3 offers dual functionality: it protects hydroxyl groups during synthesis and can be selectively cleaved, unlike stable methoxy groups .

Applications in Synthesis :

  • The target compound’s iodine atom enables Ulmann coupling for biaryl bond formation, a feature absent in chloro- or methoxy-dominant analogs () .
  • Compared to nitro-substituted analogs (), the methoxymethoxy group reduces electrophilicity, favoring milder reaction conditions .

Biological Activity

1-Bromo-2-iodo-3-(methoxymethoxy)benzene is an organic compound distinguished by its unique molecular structure, which includes a benzene ring substituted with bromine, iodine, and a methoxymethoxy group. Its molecular formula is C10_{10}H12_{12}BrI O2_2, with a molecular weight of approximately 305.01 g/mol. The presence of multiple halogens and the methoxymethoxy group endows this compound with significant chemical reactivity and potential biological activity.

The synthesis of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene typically involves halogenation reactions and can be optimized using techniques such as microwave-assisted synthesis or continuous flow chemistry. The compound's ability to interact with biological macromolecules is attributed to its halogen substituents, which may facilitate halogen bonding, enhancing its binding affinity to target proteins and enzymes. This property positions it as a candidate for studies involving enzyme inhibition and protein-ligand interactions.

The biological activity of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene is primarily linked to its interactions with proteins and enzymes. The halogen substituents can enhance the compound's ability to form specific interactions, which are critical for drug design and discovery. These interactions may lead to the development of new therapeutic agents targeting various diseases.

Case Studies

Several studies have investigated the biological activities of halogenated compounds similar to 1-Bromo-2-iodo-3-(methoxymethoxy)benzene:

  • Antibacterial Activity : Research has shown that halogenated compounds can exhibit significant antibacterial properties. For instance, certain brominated derivatives have been reported to outperform traditional antibiotics against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : Studies indicate that compounds with similar structural features can act as enzyme inhibitors. The presence of halogens in these compounds often correlates with increased potency in inhibiting target enzymes involved in critical biological pathways .

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene, a comparison with structurally related compounds is useful:

Compound NameKey FeaturesDifferences
1-Bromo-2-iodobenzene Lacks the methoxymethoxy groupLess versatile in synthetic applications
1-Iodo-2-bromo-3-methoxybenzene Contains a methoxy groupAlters chemical behavior and potential applications
4-Bromo-2-methoxyphenol Lacks both iodine and methoxymethoxy groupsLimited use in coupling reactions

The unique substitution pattern of 1-Bromo-2-iodo-3-(methoxymethoxy)benzene imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Research Findings

Recent research highlights the importance of structural features in determining biological activity:

  • Halogen Bonding : The introduction of bromine and iodine enhances binding affinities to biological targets, which can lead to improved efficacy in therapeutic applications.
  • Metabolic Transformations : The compound may undergo metabolic changes that produce active metabolites influencing various biological pathways, further expanding its potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.